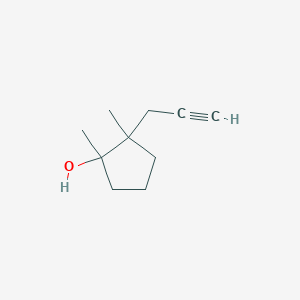

1,2-Dimethyl-2-(prop-2-yn-1-yl)cyclopentan-1-ol

CAS No.:

Cat. No.: VC17820144

Molecular Formula: C10H16O

Molecular Weight: 152.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H16O |

|---|---|

| Molecular Weight | 152.23 g/mol |

| IUPAC Name | 1,2-dimethyl-2-prop-2-ynylcyclopentan-1-ol |

| Standard InChI | InChI=1S/C10H16O/c1-4-6-9(2)7-5-8-10(9,3)11/h1,11H,5-8H2,2-3H3 |

| Standard InChI Key | ZUANYTLDOWSZCQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CCCC1(C)O)CC#C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core consists of a cyclopentane ring with the following substituents:

-

Two methyl groups at positions 1 and 2.

-

A prop-2-yn-1-yl group (propargyl) at position 2.

-

A hydroxyl group at position 1.

This configuration creates a sterically crowded environment, influencing reactivity and stereochemical outcomes in synthetic applications . The molecular formula is CHO, with a molecular weight of 152.23 g/mol.

Stereochemical Considerations

The spatial arrangement of substituents is critical. For analogous cyclopentanol derivatives, such as (1R,2R)-2-(prop-2-yn-1-yl)cyclopentan-1-ol, stereoselective synthesis methods have been reported using chiral catalysts or resolving agents . In 1,2-dimethyl derivatives, the additional methyl group at position 1 introduces axial chirality, potentially leading to enantiomeric pairs. Computational studies predict that bulky substituents favor configurations minimizing steric strain .

Synthetic Methodologies

Retrosynthetic Analysis

Key disconnections for synthesizing 1,2-dimethyl-2-(prop-2-yn-1-yl)cyclopentan-1-ol include:

-

Cyclopentane ring formation via intramolecular cyclization.

-

Introduction of methyl groups through alkylation or cross-coupling.

-

Propargyl attachment using nucleophilic substitution or metal-catalyzed coupling.

Cyclopentane Core Construction

Copper-catalyzed desymmetric silylative cyclization of 1,6-diynes offers a route to spirocyclic intermediates, which can be functionalized to yield cyclopentanol derivatives . For example, treating 1,6-diynes with CuTc and dppe ligands under ethanol generates bicyclic frameworks with good stereocontrol .

Methyl Group Installation

Methylation at positions 1 and 2 can be achieved via:

-

Grignard addition to cyclopentanone precursors.

-

Friedel-Crafts alkylation using methyl halides and Lewis acids.

A reported method for analogous compounds involves NaH-mediated alkylation of cyclopentanols with methyl iodide in DMF .

Propargyl Functionalization

Propargyl groups are introduced via:

-

Nucleophilic substitution: Reacting bromopropynes with alkoxide intermediates .

-

Sonogashira coupling: Palladium-catalyzed cross-coupling of terminal alkynes with halocyclopentanols .

For instance, treating 2-bromo-1,2-dimethylcyclopentan-1-ol with propyne under Sonogashira conditions (Pd(PPh), CuI, EtN) yields the target compound in moderate yields .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of related cyclopentanols shows decomposition temperatures above 200°C, suggesting reasonable thermal stability for storage and reactions .

Solubility and Reactivity

-

Solubility: Miscible with polar aprotic solvents (DMF, DMSO) but insoluble in water due to the hydrophobic cyclopentane core .

-

Acidity: The tertiary hydroxyl group has a pKa of ~18, making it less acidic than primary alcohols .

Functional Applications

Click Chemistry

The propargyl group enables copper-free azide-alkyne cycloaddition (SPAAC), useful for bioconjugation. For example, 1,2-dimethyl-2-(prop-2-yn-1-yl)cyclopentan-1-ol reacts with azides to form triazoles under physiological conditions .

Medicinal Chemistry

Structural analogs have been explored as:

-

Enzyme inhibitors: The cyclopentane scaffold mimics transition states in hydrolytic reactions .

-

Drug delivery vehicles: Functionalization with PEG chains enhances solubility for targeted therapies .

Comparative Analysis with Related Compounds

Challenges and Future Directions

Synthetic Limitations

-

Steric hindrance: Bulky substituents impede reaction rates, necessitating high-pressure or microwave-assisted conditions .

-

Stereocontrol: Achieving enantiopure products requires chiral auxiliaries or asymmetric catalysis .

Emerging Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume